molecular formula C10H8BrN5O3 B11115177 4-amino-N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11115177
M. Wt: 326.11 g/mol
InChI Key: MOZUMHBKAZLBHQ-PQMHYQBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a brominated phenyl group, and a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-AMINO-N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-AMINO-N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of an oxadiazole ring, a brominated phenyl group, and a hydrazide moiety. This unique structure contributes to its distinct chemical reactivity and broad range of applications in scientific research.

Properties

Molecular Formula

C10H8BrN5O3

Molecular Weight

326.11 g/mol

IUPAC Name

4-amino-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C10H8BrN5O3/c11-6-1-2-7(17)5(3-6)4-13-14-10(18)8-9(12)16-19-15-8/h1-4,17H,(H2,12,16)(H,14,18)/b13-4-

InChI Key

MOZUMHBKAZLBHQ-PQMHYQBVSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N\NC(=O)C2=NON=C2N)O

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C2=NON=C2N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.